4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride
Overview
Description
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields. In
Mechanism Of Action
The mechanism of action of 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride is not fully understood. However, it has been shown to modulate the activity of various enzymes and receptors, including protein kinase A, GABA-A receptors, and adenosine receptors. This compound has also been shown to inhibit the activity of various cancer cell lines and induce apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride are complex and varied. This compound has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to modulate neurotransmitter release and synaptic plasticity in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride in lab experiments is its unique properties and potential applications in various fields. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze this compound.
Future Directions
There are many future directions for the study of 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride. One area of focus is the development of new synthetic methods for this compound, which could lead to the production of more potent and selective analogs. Another area of focus is the study of the potential applications of this compound in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. Finally, the use of this compound as a tool in the study of various biological processes, such as signal transduction and protein-protein interactions, is an area of ongoing research.
Scientific Research Applications
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride has been extensively used in scientific research. It has been studied for its potential applications in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. This compound has also been used as a tool in the study of various biological processes, such as signal transduction and protein-protein interactions.
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c10-7(11)6-4-3-8-2-1-5(4)12-9-6;/h8H,1-3H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEZIIQPMNPNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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